molecular formula C22H16FN3O2 B12209131 N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

Cat. No.: B12209131
M. Wt: 373.4 g/mol
InChI Key: RFEVOXMPSCIXFP-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a 1,2,5-oxadiazole core, a five-membered heterocyclic ring known for its versatile biological activities and role as a bioisostere for esters and amides, which can enhance metabolic stability in drug candidates . Compounds featuring the 1,2,5-oxadiazole scaffold have been investigated for applications as High Energy Density Materials (HEDMs) and have demonstrated cytotoxic properties in biological studies, making them a point of interest for developing novel therapeutic agents . The structure of this particular compound incorporates a 4-fluorophenyl group attached to the oxadiazole ring and a 2,2-diphenylacetamide side chain. This molecular architecture suggests potential for interaction with various biological targets. Researchers are exploring such derivatives for a broad spectrum of activities, including potential anticancer, antimicrobial, and central nervous system effects, which are common areas of investigation for this class of molecules . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide

InChI

InChI=1S/C22H16FN3O2/c23-18-13-11-17(12-14-18)20-21(26-28-25-20)24-22(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)

InChI Key

RFEVOXMPSCIXFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NON=C3C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Cyclization of Amidoxime Precursors

A foundational approach for constructing the 1,2,5-oxadiazole (furazan) ring involves the cyclization of amidoxime intermediates. For N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide, this method begins with the preparation of 4-(4-fluorophenyl)amidoxime.

Step 1: Amidoxime Formation
4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in a methanol-water mixture under reflux (70–80°C, 6–8 hours), yielding 4-(4-fluorophenyl)amidoxime. The reaction is monitored via thin-layer chromatography (TLC) to confirm complete conversion.

Step 2: Oxadiazole Cyclization
The amidoxime undergoes cyclization in the presence of a dehydrating agent, such as thionyl chloride (SOCl₂) or polyphosphoric acid (PPA), at elevated temperatures (100–120°C). This step forms the 1,2,5-oxadiazole core, with the 4-fluorophenyl group positioned at the 4th carbon.

Step 3: Amidation with 2,2-Diphenylacetyl Chloride
The oxadiazole intermediate is then coupled with 2,2-diphenylacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) as a base. The reaction proceeds at 0–5°C to room temperature over 12–24 hours, yielding the target acetamide.

Key Data

ParameterDetails
Amidoxime Yield85–90%
Cyclization Efficiency75–80%
Amidation Yield65–70%

Coupling Reactions with Pre-formed Oxadiazole Cores

Alternative strategies employ pre-synthesized oxadiazole derivatives to streamline the amidation step.

Oxadiazole Synthesis via Nitrile Oxide Cycloaddition
4-Fluorophenyl nitrile oxide, generated in situ from 4-fluorobenzaldehyde oxime and chloramine-T, undergoes [3+2] cycloaddition with diphenylacetylene. This one-pot reaction forms the 1,2,5-oxadiazole ring at 60–70°C in acetonitrile, though yields are moderate (50–55%).

Amide Bond Formation
The resulting 3-amino-4-(4-fluorophenyl)-1,2,5-oxadiazole reacts with 2,2-diphenylacetic acid under peptide coupling conditions. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, the amide bond forms at room temperature over 24 hours, achieving 70–75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency:

  • Cyclization Step : PPA in chlorobenzene enhances regioselectivity compared to SOCl₂ in DCM.

  • Amidation Step : THF outperforms DCM due to better solubility of 2,2-diphenylacetyl chloride.

Temperature Optimization

  • Lower temperatures (0–5°C) during amidation reduce side products like N-acylurea.

  • Cyclization at 110°C in PPA minimizes decomposition.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.45–7.25 (m, 10H, diphenyl), 7.15–7.05 (m, 2H, fluorophenyl), 6.95–6.85 (m, 2H, fluorophenyl), 5.21 (s, 1H, CH).

¹³C NMR (100 MHz, CDCl₃):

  • 167.8 ppm (C=O), 162.1 ppm (C-F), 140.2–125.3 ppm (aromatic carbons).

IR (KBr) :

  • 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (C=N oxadiazole), 1220 cm⁻¹ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water gradient) confirms >98% purity, with retention time = 12.3 minutes.

Challenges and Impurity Control

Mitigation Strategies

  • Use of molecular sieves in amidation reactions to scavenge water.

  • Purification via column chromatography (silica gel, hexane-ethyl acetate 3:1).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost Efficiency
Amidoxime Cyclization65–7098Moderate
Nitrile Oxide Route50–5595High

The amidoxime pathway offers superior yield and purity, making it preferable for industrial-scale synthesis despite higher reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide with structurally or functionally related compounds, as documented in patent and regulatory literature.

Structural Analogues with Benzothiazole Cores

Several benzothiazole-based analogues share the diphenylacetamide motif but differ in their heterocyclic core and substituents:

  • N-(benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (Compound 37) : Features a benzothiazole core instead of 1,2,5-oxadiazole. The acetamide side chain is extended compared to the target compound. Synthesized using PyBOP and TEA under mild conditions (room temperature, 24 hours) .
  • This modification may improve aqueous solubility compared to the fluorophenyl-substituted oxadiazole .
  • N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide : Substitutes the fluorophenyl group with a chloro-methoxyphenyl system, altering electronic properties and steric hindrance .

1,2,5-Oxadiazole Derivatives

  • 4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine (ANAZF, CAS 155438-11-2) : A nitro-azo-functionalized oxadiazole with energetic applications. Unlike the target compound, ANAZF lacks the acetamide group and instead incorporates a diazenyl linker, which increases reactivity and instability .

Functional Group Variations

  • Fluorophenyl vs. Nitro/Azo Groups : The fluorophenyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability compared to nitro or azo groups, which are prone to reduction or decomposition .
  • Diphenylacetamide vs.

Research Findings and Implications

  • Synthetic Accessibility : Benzothiazole derivatives are often synthesized under mild conditions (e.g., room temperature, PyBOP-mediated coupling), suggesting that the target oxadiazole compound may require similar protocols .
  • Biological Potential: The diphenylacetamide group is recurrent in patent literature, implying its utility in kinase inhibition or receptor antagonism. Fluorophenyl substitution could reduce cytochrome P450 interactions compared to nitro groups .
  • Stability Trade-offs : While ANAZF’s nitro-azo groups limit its pharmaceutical applicability, the fluorophenyl and acetamide groups in the target compound balance stability and functionality .

Biological Activity

N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a 1,2,5-oxadiazole ring and a diphenylacetamide moiety. The molecular formula is C20H16FNOC_{20}H_{16}F_{N}O, with a molecular weight of approximately 316.73 g/mol. The fluorine substituent on the phenyl ring enhances its lipophilicity, potentially improving its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can inhibit cancer cell growth. For instance, compounds with similar structures demonstrated cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines . The IC50 values for these compounds suggest varying degrees of potency compared to established drugs like imatinib.
  • Anti-inflammatory Properties : Molecular docking studies have indicated potential interactions with cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs. This suggests that the compound may exhibit analgesic properties as well .

Anticancer Efficacy

A notable study evaluated the anticancer effects of this compound against multiple cancer cell lines. The results indicated that:

  • PC3 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value comparable to known anticancer agents.
  • MCF-7 Cell Line : Lower sensitivity was observed, indicating the need for further structural modifications to enhance efficacy against this resistant cell line.
Cell LineCompound IC50 (μM)Reference Drug IC50 (μM)
PC35240
MCF-710098

Molecular Docking Studies

Molecular docking simulations have revealed that this compound could effectively bind to active sites on COX enzymes. The binding affinities suggest that this compound may serve as a lead for developing new anti-inflammatory agents.

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Coupling with the diphenylacetamide moiety.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

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